molecular formula C15H19BrN2O B5304550 1-allyl-4-[(4-bromophenyl)acetyl]piperazine

1-allyl-4-[(4-bromophenyl)acetyl]piperazine

Cat. No. B5304550
M. Wt: 323.23 g/mol
InChI Key: RMTSGIHTPCCPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-4-[(4-bromophenyl)acetyl]piperazine, also known as PAPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PAPP belongs to the class of piperazine derivatives, which have been found to possess a wide range of biological activities.

Scientific Research Applications

1-allyl-4-[(4-bromophenyl)acetyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to possess anticonvulsant, anxiolytic, and analgesic properties. 1-allyl-4-[(4-bromophenyl)acetyl]piperazine has also been shown to have potential as a treatment for depression and anxiety disorders.

Mechanism of Action

The exact mechanism of action of 1-allyl-4-[(4-bromophenyl)acetyl]piperazine is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of GABA receptors, 1-allyl-4-[(4-bromophenyl)acetyl]piperazine may reduce neuronal excitability and produce its therapeutic effects.
Biochemical and Physiological Effects:
1-allyl-4-[(4-bromophenyl)acetyl]piperazine has been found to produce a range of biochemical and physiological effects. It has been shown to reduce seizures in animal models of epilepsy and to produce anxiolytic and analgesic effects. 1-allyl-4-[(4-bromophenyl)acetyl]piperazine has also been found to increase the activity of certain enzymes involved in the metabolism of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-allyl-4-[(4-bromophenyl)acetyl]piperazine is its potential as a therapeutic agent for a range of neurological and psychiatric disorders. However, there are also some limitations to its use in lab experiments. 1-allyl-4-[(4-bromophenyl)acetyl]piperazine is a synthetic compound that may have limited bioavailability and may not accurately reflect the effects of endogenous compounds. Additionally, the effects of 1-allyl-4-[(4-bromophenyl)acetyl]piperazine may vary depending on the dose and route of administration.

Future Directions

For research on 1-allyl-4-[(4-bromophenyl)acetyl]piperazine include the development of more potent and selective derivatives and the investigation of its long-term effects on neuronal function and behavior.

Synthesis Methods

The synthesis of 1-allyl-4-[(4-bromophenyl)acetyl]piperazine involves the reaction of 4-bromobenzoyl chloride with allylpiperazine in the presence of a base such as triethylamine. The reaction yields 1-allyl-4-[(4-bromophenyl)acetyl]piperazine as a white solid with a melting point of 118-120°C. The purity of the compound can be determined using methods such as thin-layer chromatography or high-performance liquid chromatography.

properties

IUPAC Name

2-(4-bromophenyl)-1-(4-prop-2-enylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O/c1-2-7-17-8-10-18(11-9-17)15(19)12-13-3-5-14(16)6-4-13/h2-6H,1,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTSGIHTPCCPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]ethanone

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